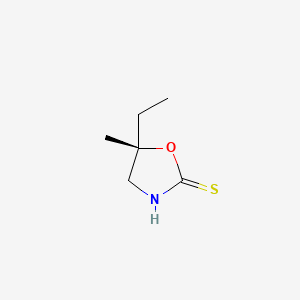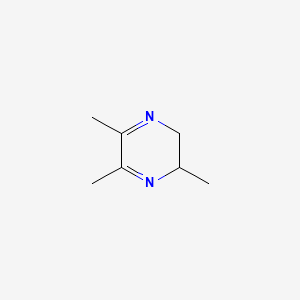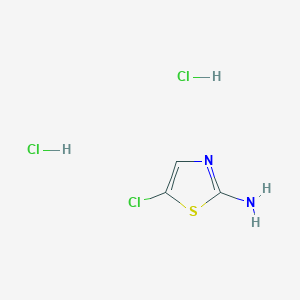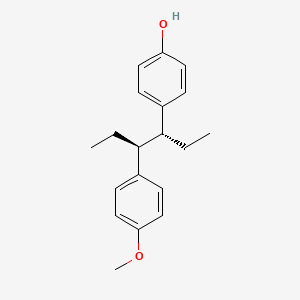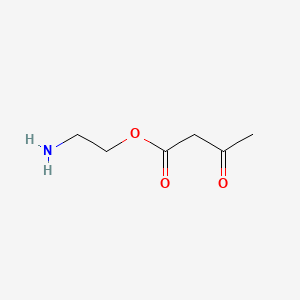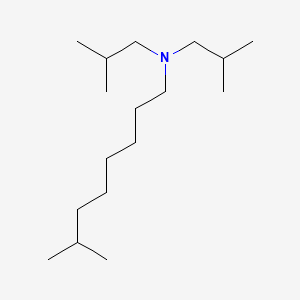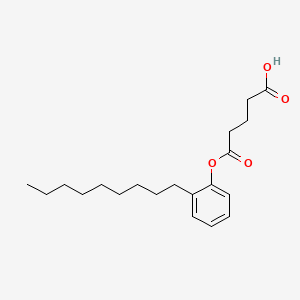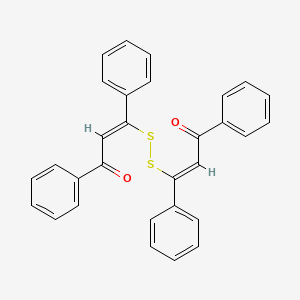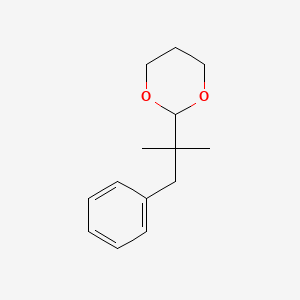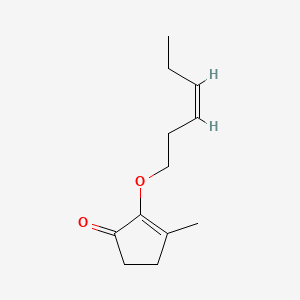
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol is an organic compound characterized by its unique structure, which includes a double bond and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol typically involves multi-step organic reactions. One common method includes the use of Grignard reagents to introduce the hydroxyl groups, followed by selective oxidation and reduction steps to achieve the desired configuration and double bond placement.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the double bond into a single bond, yielding saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like thionyl chloride can replace hydroxyl groups with chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
(S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond may participate in electron transfer reactions, affecting redox states and signaling pathways.
Comparison with Similar Compounds
(R-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol: Similar structure but different stereochemistry.
3,7-Dimethyloctane-1,6,7-triol: Lacks the double bond, resulting in different chemical properties.
3,7-Dimethyloct-2-ene-1,6-diol: Lacks one hydroxyl group, affecting its reactivity and applications.
This comprehensive overview highlights the significance of (S-(E))-3,7-Dimethyloct-2-ene-1,6,7-triol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
63955-78-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E,6S)-3,7-dimethyloct-2-ene-1,6,7-triol |
InChI |
InChI=1S/C10H20O3/c1-8(6-7-11)4-5-9(12)10(2,3)13/h6,9,11-13H,4-5,7H2,1-3H3/b8-6+/t9-/m0/s1 |
InChI Key |
FBAPOIPDUVYEKZ-ORZBULNSSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H](C(C)(C)O)O |
Canonical SMILES |
CC(=CCO)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


